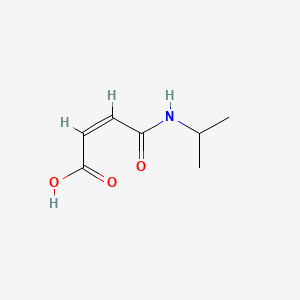
Maleamic acid, N-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amine group is substituted with an isopropyl group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward addition reaction . The reaction can be represented as follows:
Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-
Industrial Production Methods
In industrial settings, the production of Maleamic acid, N-isopropyl-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form maleic acid and isopropylamine.
Cyclization: Under certain conditions, it can cyclize to form maleimide derivatives.
Transamidation: It can participate in reversible transamidation reactions, forming different amide derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic solutions.
Cyclization: Requires heating in the presence of acetic anhydride and dimethylacetamide (DMA) at elevated temperatures.
Transamidation: Can occur at room temperature in organic solvents without the need for catalysts.
Major Products Formed
Hydrolysis: Maleic acid and isopropylamine.
Cyclization: Maleimide derivatives.
Transamidation: Various amide derivatives depending on the amine used.
Applications De Recherche Scientifique
Maleamic acid, N-isopropyl-, has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Maleamic acid, N-isopropyl-, involves its ability to undergo reversible chemical reactions, such as transamidation and hydrolysis. These reactions are influenced by the presence of a carboxylic acid group in the β-position, which facilitates the formation and breaking of amide bonds . This property makes it a valuable compound in dynamic combinatorial chemistry and smart delivery systems .
Comparaison Avec Des Composés Similaires
Maleamic acid, N-isopropyl-, can be compared with other maleamic acid derivatives and maleimides:
Maleamic Acid Derivatives: Similar compounds include N-methylmaleamic acid and N-ethylmaleamic acid.
Maleimides: Maleimides are cyclized derivatives of maleamic acids.
Conclusion
Maleamic acid, N-isopropyl-, is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists
Propriétés
Numéro CAS |
307942-22-9 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |
Clé InChI |
HPDQADRQTVTWTP-ARJAWSKDSA-N |
SMILES isomérique |
CC(C)NC(=O)/C=C\C(=O)O |
SMILES canonique |
CC(C)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-{[5-{[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980808.png)
![[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11980812.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B11980819.png)
![(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980825.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11980846.png)

![7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B11980857.png)

![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980879.png)


